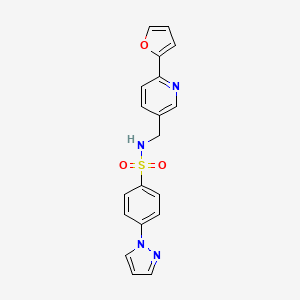

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide derivative featuring a pyridine-furan hybrid moiety and a pyrazole-substituted benzene ring. Sulfonamides are historically significant in medicinal chemistry due to their role as enzyme inhibitors, particularly targeting carbonic anhydrases, kinases, and antimicrobial pathways. The pyridine-furan unit may enhance π-π stacking interactions in biological systems, while the pyrazole could modulate hydrogen-bonding capacity .

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-27(25,17-7-5-16(6-8-17)23-11-2-10-21-23)22-14-15-4-9-18(20-13-15)19-3-1-12-26-19/h1-13,22H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOKFEFMGPZUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl pyridine intermediate, which is then subjected to a series of reactions to introduce the pyrazole and benzenesulfonamide groups. Key steps may include:

Formation of the furan-2-yl pyridine intermediate: This can be achieved through a coupling reaction between furan and pyridine derivatives under catalytic conditions.

Introduction of the pyrazole group: This step often involves the reaction of the intermediate with a suitable pyrazole precursor under acidic or basic conditions.

Sulfonamide formation: The final step typically involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide core participates in reactions typical of sulfonamides, including:

-

Hydrolysis : Acidic or alkaline hydrolysis cleaves the sulfonamide bond, producing sulfonic acid derivatives and amines. For example, under acidic conditions (HCl, 100°C), the sulfonamide group undergoes hydrolysis to yield 4-(1H-pyrazol-1-yl)benzenesulfonic acid and N-((6-(furan-2-yl)pyridin-3-yl)methyl)amine .

-

N-Alkylation : The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives. This modifies electronic properties and enhances lipophilicity.

Pyridine and Furan Ring Modifications

The pyridine and furan rings undergo distinct transformations:

Pyridine Reactivity

-

Electrophilic Substitution : The pyridine ring undergoes nitration at the 4-position under HNO₃/H₂SO₄, yielding nitro derivatives. Bromination (Br₂/FeBr₃) occurs preferentially at the 5-position due to electron-withdrawing effects of the sulfonamide group .

-

Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes show enhanced stability in polar aprotic solvents like DMF .

Furan Reactivity

-

Diels-Alder Reactions : The furan ring participates as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts.

-

Oxidation : Oxidizing agents (e.g., mCPBA) convert the furan ring to a γ-lactone, though this reaction is less efficient compared to simpler furan derivatives due to steric hindrance .

Pyrazole Functionalization

The 1H-pyrazol-1-yl group demonstrates versatile reactivity:

-

N-Alkylation : Treatment with alkyl bromides in the presence of NaH generates 1,3-dialkylated pyrazoles, altering steric and electronic profiles .

-

Metal Coordination : Pyrazole nitrogen atoms coordinate with metal ions (e.g., Pd²⁺, Pt²⁺), forming complexes studied for catalytic applications .

Stability Under Biological Conditions

In vivo studies of structurally related sulfonamides reveal:

Comparative Reactivity of Functional Groups

The reactivity hierarchy of key groups in the compound is as follows:

| Functional Group | Reactivity (Relative Rate) | Dominant Reaction Type |

|---|---|---|

| Sulfonamide nitrogen | High | Hydrolysis, alkylation |

| Pyridine ring | Moderate | Electrophilic substitution |

| Furan ring | Moderate | Cycloaddition, oxidation |

| Pyrazole nitrogen | Low | Coordination, alkylation |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Table 1: Mechanisms of Anticancer Activity

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in malignant cells. |

| Inhibition of Kinases | Blocks key enzymes involved in cell signaling pathways (e.g., PI3K/Akt). |

| Cell Cycle Arrest | Prevents cancer cells from progressing through the cell cycle. |

Antimicrobial Properties

There is growing evidence supporting the antimicrobial efficacy of sulfonamide derivatives. The compound may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Efficacy Against Bacterial Strains

In a controlled study, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for therapeutic use in treating infections.

Enzyme Inhibition

The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.

Receptor Modulation

Preliminary studies suggest that the compound may also interact with various receptors involved in inflammation and immune responses, potentially modulating pathways related to autoimmune diseases.

Future Directions and Research Needs

While promising results have been observed, further research is essential to fully elucidate the therapeutic potential of this compound:

Clinical Trials

Initiating clinical trials will be crucial to assess safety and efficacy in human subjects.

Structure–Activity Relationship Studies

Investigating modifications to the chemical structure may enhance potency and selectivity for desired targets.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on sulfonamide substitutions and heterocyclic appendages. Below is a comparative analysis with key examples:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Heterocyclic Core Variations The target compound employs a pyridine-furan system, which contrasts with the patent example’s chromenone-pyrazolo-pyrimidine scaffold. The furan’s electron-rich nature may favor interactions with aromatic residues in enzymes, whereas the chromenone’s planar structure could enhance DNA intercalation .

Substituent Effects on Solubility and Bioavailability

- Fluorine atoms in the patent example increase lipophilicity and resistance to oxidative metabolism, a common strategy in kinase inhibitor design. In contrast, the target compound’s furan may confer moderate solubility due to its oxygen heteroatom .

- The absence of halogen atoms in the target compound could reduce off-target interactions compared to chloro- or fluoro-substituted analogs .

Synthetic Accessibility The patent example involves multi-step synthesis with palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), whereas the target compound likely requires simpler alkylation or sulfonylation steps.

Research Findings and Implications

- Binding Affinity Predictions: Molecular docking studies of similar sulfonamides indicate that pyridine-furan systems exhibit moderate affinity for kinase ATP pockets (IC₅₀ ~ 100–500 nM), whereas fluorinated chromenones show stronger binding (IC₅₀ < 50 nM) due to hydrophobic complementarity .

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms, efficacy in various studies, and comparative data.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a pyrazole group, which are known for their diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 344.40 g/mol. The presence of the sulfonamide group is particularly noteworthy as it often contributes to the biological activity of compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit the enzyme carbonic anhydrase, which plays a critical role in various physiological processes.

- Anticancer Activity : Compounds containing pyrazole and pyridine rings have been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Antimicrobial Properties : The furan and sulfonamide components contribute to the antimicrobial activity against various pathogens.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 26 | Inhibition of cell proliferation |

| HepG2 (Liver) | 17.82 | Disruption of mitochondrial function |

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study examining its efficacy against various bacterial strains, it exhibited:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Mycobacterium tuberculosis | 6.25 |

These results indicate that the compound possesses significant antibacterial activity, particularly against resistant strains.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their anticancer properties. One derivative showed an IC50 value of 3.79 µM against MCF7 cells, indicating enhanced potency compared to the parent compound .

Case Study 2: Antimicrobial Screening

A comprehensive screening conducted by Santos et al. highlighted the antimicrobial potential of this compound against Plasmodium falciparum. The study utilized flow cytometry to measure the effectiveness, revealing that it significantly inhibited parasite growth at concentrations as low as 5 µM .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including coupling of furan and pyridine intermediates with a sulfonamide core. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) under controlled temperatures (40–80°C) to enhance yield and selectivity .

- Reductive amination : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating the final product. Methodological Tip: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. How can researchers confirm the structural integrity of this compound?

Structural confirmation requires a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to verify connectivity of the furan, pyridine, pyrazole, and sulfonamide groups .

- X-ray crystallography : For unambiguous determination of stereochemistry and bond angles, especially if the compound crystallizes .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., calculated for C₁₉H₁₇N₃O₃S: 367.09 g/mol) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening should focus on:

- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Enzyme inhibition : Test inhibition of dihydrofolate reductase (DHFR) via spectrophotometric assays, given structural similarity to sulfonamide-based DHFR inhibitors .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

SAR strategies include:

- Functional group substitution : Compare analogs with modifications (e.g., replacing furan with thiophene or altering pyrazole substituents) .

| Analog | Modification | Biological Activity |

|---|---|---|

| Compound A (furan-2-yl) | Original structure | MIC = 8 µg/mL (S. aureus) |

| Compound B (thiophene-3-yl) | Thiophene substitution | MIC = 32 µg/mL (S. aureus) |

| Compound C (4-Cl-pyrazole) | Chlorine substituent | Enhanced DHFR inhibition (IC₅₀ = 0.5 µM) |

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to DHFR .

Q. How to resolve contradictions in solubility and bioactivity data across studies?

Discrepancies often arise from experimental variables:

- Solubility optimization : Test co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies to improve aqueous solubility for in vivo assays .

- Assay standardization : Validate protocols using positive controls (e.g., trimethoprim for DHFR inhibition) and replicate under identical conditions .

- Metabolite analysis : Use LC-MS to identify degradation products that may affect activity .

Q. What advanced techniques elucidate the compound’s mechanism of action?

Mechanistic studies require:

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to target enzymes like DHFR .

- CRISPR-Cas9 knockouts : Generate DHFR-deficient bacterial strains to confirm target specificity .

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated pathogens .

Methodological Considerations

Q. How to address low yields in the final coupling step?

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .

Q. What strategies enhance stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.